rac-(2R,3R)-2-(propan-2-yl)pyrrolidin-3-ol hydrochloride
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Overview
Description
rac-(2R,3R)-2-(propan-2-yl)pyrrolidin-3-ol hydrochloride: is a chiral compound that exists as a racemic mixture of its two enantiomers
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-(2R,3R)-2-(propan-2-yl)pyrrolidin-3-ol hydrochloride typically involves the reaction of a suitable pyrrolidine derivative with isopropyl groups under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to ensure the desired stereochemistry is achieved.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often resulting in the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols or amines.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce various functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like halides and amines are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: In chemistry, rac-(2R,3R)-2-(propan-2-yl)pyrrolidin-3-ol hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: In biological research, this compound is studied for its potential effects on cellular processes. It may be used in studies involving enzyme interactions and metabolic pathways.
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It may have properties that make it useful in the treatment of certain diseases or conditions.
Industry: In industrial applications, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility makes it valuable in various manufacturing processes.
Mechanism of Action
The mechanism of action of rac-(2R,3R)-2-(propan-2-yl)pyrrolidin-3-ol hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound’s effects are mediated through pathways that regulate these interactions, leading to various biological outcomes.
Comparison with Similar Compounds
(2R,3R)-2-(propan-2-yl)pyrrolidin-3-ol: The non-racemic form of the compound.
(2S,3S)-2-(propan-2-yl)pyrrolidin-3-ol: The enantiomer of the compound.
2-(propan-2-yl)pyrrolidine: A structurally similar compound without the hydroxyl group.
Uniqueness: rac-(2R,3R)-2-(propan-2-yl)pyrrolidin-3-ol hydrochloride is unique due to its racemic nature, which allows for the study of both enantiomers simultaneously. This can provide insights into the stereochemical effects on its chemical and biological properties.
Properties
IUPAC Name |
(2S,3S)-2-propan-2-ylpyrrolidin-3-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-5(2)7-6(9)3-4-8-7;/h5-9H,3-4H2,1-2H3;1H/t6-,7-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSIYMBOUQXCIBQ-LEUCUCNGSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(CCN1)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1[C@H](CCN1)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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